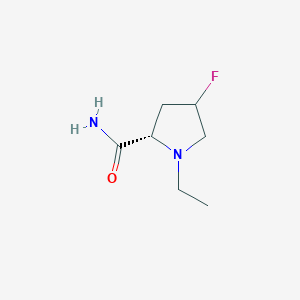
(2S)-1-Ethyl-4-fluoropyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-Ethyl-4-fluoropyrrolidine-2-carboxamide is a synthetic organic compound characterized by its unique structural features. It belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a fluorine atom and an ethyl group in its structure imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Ethyl-4-fluoropyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoropyrrolidine and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-1-Ethyl-4-fluoropyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-1-Ethyl-4-fluoropyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-Ethyl-4-fluoropyrrolidine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, thereby influencing cellular processes.
Comparación Con Compuestos Similares
- (2S)-1-Methyl-4-fluoropyrrolidine-2-carboxamide
- (2S)-1-Ethyl-4-chloropyrrolidine-2-carboxamide
- (2S)-1-Ethyl-4-bromopyrrolidine-2-carboxamide
Comparison: Compared to its analogs, (2S)-1-Ethyl-4-fluoropyrrolidine-2-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and enhanced binding interactions with biological targets. These characteristics make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H13FN2O |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
(2S)-1-ethyl-4-fluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H13FN2O/c1-2-10-4-5(8)3-6(10)7(9)11/h5-6H,2-4H2,1H3,(H2,9,11)/t5?,6-/m0/s1 |
Clave InChI |
ZPLRHYODVUIIJV-GDVGLLTNSA-N |
SMILES isomérico |
CCN1CC(C[C@H]1C(=O)N)F |
SMILES canónico |
CCN1CC(CC1C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


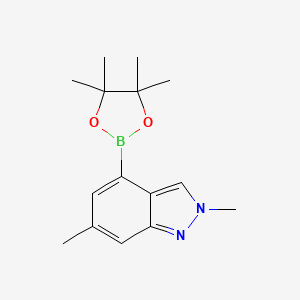
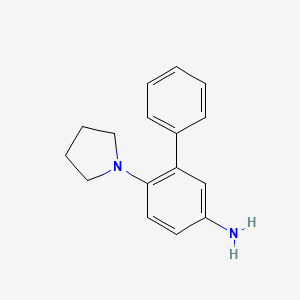

![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
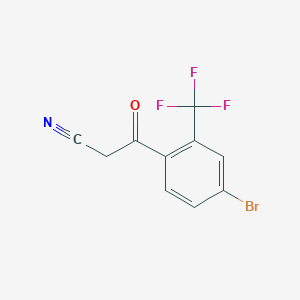
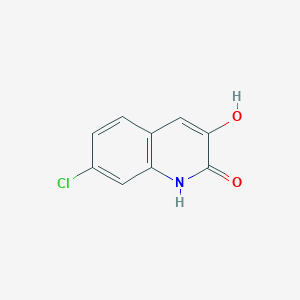
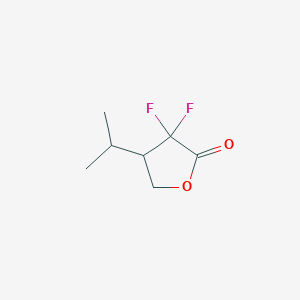
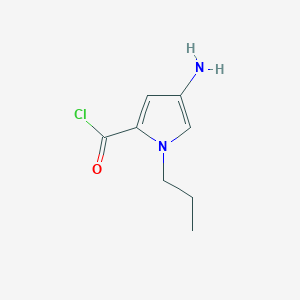

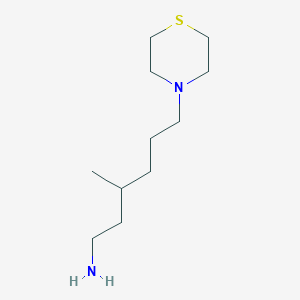
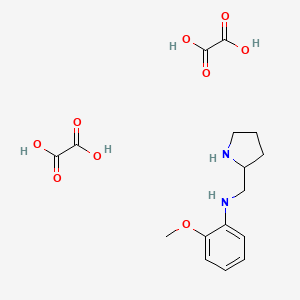

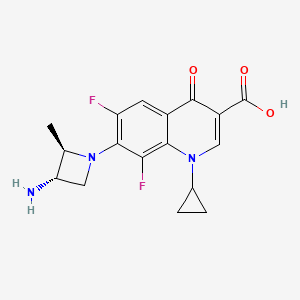
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
